molecular formula C17H18FN3O5 B3247961 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine CAS No. 182495-81-4

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

Cat. No.: B3247961
CAS No.: 182495-81-4
M. Wt: 363.34 g/mol
InChI Key: MQFJFDMISFYWRE-BRXULGCHSA-N
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Description

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits significant potential in cancer treatment by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine involves multiple steps, starting with the fluorination of a deoxycytidine derivative. The benzoylation of the amino group and methylation of the cytidine ring are crucial steps in the synthesis. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted nucleoside analogs .

Scientific Research Applications

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and as a reference compound in analytical studies.

    Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.

    Medicine: It has significant potential in cancer treatment, particularly in targeting indolent lymphoid malignancies.

    Industry: The compound is used in the development of antiviral agents and other therapeutic drugs.

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the eventual death of cancer cells. The molecular targets include DNA polymerases and other enzymes critical for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-2’-fluoro-5-methylcytidine
  • N4-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoro-5-methylcytidine

Uniqueness

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine stands out due to its unique combination of fluorination, benzoylation, and methylation, which enhances its antitumor activity and specificity. Compared to similar compounds, it exhibits a higher potency in inhibiting DNA synthesis and inducing apoptosis .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5/c1-9-7-21(16-12(18)13(23)11(8-22)26-16)17(25)20-14(9)19-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,22-23H,8H2,1H3,(H,19,20,24,25)/t11-,12-,13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFJFDMISFYWRE-BRXULGCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238814
Record name Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182495-81-4
Record name Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182495-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Reactant of Route 2
2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
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2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Reactant of Route 4
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2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Reactant of Route 5
2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Reactant of Route 6
2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

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